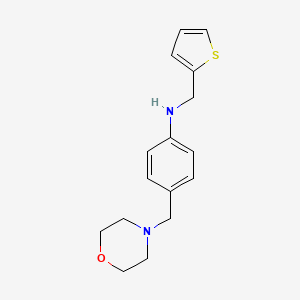

4-(morpholin-4-ylmethyl)-N-(thiophen-2-ylmethyl)aniline

Description

4-(morpholin-4-ylmethyl)-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a morpholine ring, a thiophene ring, and an aniline

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-2-16(20-11-1)12-17-15-5-3-14(4-6-15)13-18-7-9-19-10-8-18/h1-6,11,17H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGCDIYFUXILRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Morpholin-4-ylmethyl)-N-(thiophen-2-ylmethyl)aniline, also known by its CAS number 852404-78-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 274.38 g/mol. The structure features a morpholine ring and a thiophene moiety, which are known to contribute to biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Compounds with similar heterocyclic structures have shown promise as antiviral agents. For instance, N-Heterocycles have been recognized for their ability to inhibit viral polymerases, which could extend to this compound as well .

- Anticancer Potential : Preliminary studies suggest that derivatives of aniline compounds can act as effective anticancer agents. The structural components of this compound may enhance its ability to induce apoptosis in cancer cells, particularly through mechanisms involving VEGFR inhibition .

- Toxicological Profile : According to safety data sheets, the compound is classified with potential skin and eye irritations, along with respiratory irritant properties upon exposure. This highlights the need for careful handling in laboratory settings .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication. For example, the inhibition of NS5B RNA polymerase is a critical target for antiviral therapies .

- Apoptosis Induction : The compound may promote apoptosis in tumor cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death .

Research Findings and Case Studies

A review of relevant literature reveals several studies examining the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focused on N-Arylmethyl-aniline hybrids, compounds similar to this compound were synthesized and evaluated for anticancer properties at the National Cancer Institute (NCI). Several derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications in the aniline structure can enhance therapeutic efficacy .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess significant antimicrobial properties. Similar compounds have shown effectiveness against a variety of pathogens, including Gram-positive bacteria. Studies have demonstrated that these compounds can inhibit bacterial RNA polymerase, leading to bactericidal effects comparable to established antibiotics.

- Anticancer Potential : There is growing interest in the anticancer properties of 4-(morpholin-4-ylmethyl)-N-(thiophen-2-ylmethyl)aniline. Preliminary studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cell lines, making it a potential candidate for cancer therapy .

- Anti-inflammatory Effects : Compounds with similar structures have been documented to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

- Antimicrobial Efficacy Study : A study evaluated the compound's activity against a panel of pathogenic bacteria. Results indicated significant antibacterial activity with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Cells : Another investigation focused on the effects of the compound on breast cancer cells. The findings revealed that it inhibited cell proliferation and triggered apoptosis pathways, highlighting its potential as an anticancer agent .

Q & A

Q. How do crystallographic packing motifs influence the compound’s solid-state properties (e.g., porosity or mechanical stability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.